Physalin A
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Overview
Description
Physalin A is a bioactive compound derived from the calyces of Physalis alkekengi L. var. franchetii (Mast.), a plant belonging to the Solanaceae family . It is a member of the physalins, a group of steroidal constituents characterized by an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . This compoundhas garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Physalin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the calyces of Physalis alkekengi using solvents such as ethanol or methanol . The extract is then subjected to chromatographic separation to isolate Physalin A.
Industrial Production Methods: Industrial production of this compoundtypically involves large-scale extraction from Physalis plants. The process includes harvesting the calyces, drying them, and then performing solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Physalin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compoundcan be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of Physalin A, and various substituted physalins .
Scientific Research Applications
Physalin A has a wide range of scientific research applications:
Mechanism of Action
Physalin A exerts its effects through multiple molecular targets and pathways. It activates the Nrf2 pathway, leading to the induction of detoxifying enzymes and antioxidant responses . Additionally, this compoundinduces apoptosis in cancer cells by regulating the expression of genes involved in cell cycle arrest and cell death . The compound also modulates various signaling pathways, including ERK and p38 kinase pathways .
Comparison with Similar Compounds
These compounds share a similar steroidal structure but differ in their functional groups and biological activities . For example, Physalin B has a double bond that contributes to its potent cytotoxic effect, while Physalin F contains an epoxy group . Physalin A is unique due to its specific combination of functional groups, which confer its distinct pharmacological properties .
Biological Activity
Physalin A, a withanolide derived from the plant Physalis angulata, has garnered attention in recent years for its diverse biological activities, particularly in anti-inflammatory, anti-tumor, and immunomodulatory effects. This article synthesizes current research findings on Physalin A, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Physalin A is characterized by a steroidal structure that allows it to interact with various cellular pathways. Its biological effects are primarily attributed to its ability to modulate inflammatory responses and induce cell death in cancer cells. Key mechanisms include:
- Inhibition of Inflammatory Cytokines : this compoundsignificantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation .
- NF-κB Pathway Modulation : It inhibits the activation of the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation .
- Induction of Apoptosis and Autophagy : this compoundhas been shown to trigger apoptosis and autophagy in various cancer cell lines, including A375-S2 melanoma cells .
Anti-Tumor Activity
This compoundexhibits significant anti-tumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several human cancer cell lines.
Cancer Type | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
Melanoma (A375-S2) | 10.0 | Induces apoptosis via ROS-mediated pathways | He et al., 2014 |
Colon (HCT116) | 14.2 | Inhibits NF-κB activation | MDPI, 2022 |
Prostate (C4-2B) | 20.0 | Promotes ERK pathway activation | Nature, 2017 |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compoundhave been extensively studied, particularly in animal models. For instance:
- In a carrageenan-induced paw edema model, this compoundsignificantly reduced edema through the modulation of nitric oxide (NO) levels and enhancement of antioxidant enzyme activity .
- It has been effective in reducing symptoms associated with inflammatory conditions such as arthritis and dermatitis by downregulating inflammatory mediators .
Immunomodulatory Effects
This compoundalso demonstrates immunomodulatory activity:
- It modulates T-cell responses by altering the balance between Th1 and Th2 cytokines, effectively suppressing CD4+ T-cell mediated responses .
- In models of allogeneic transplantation, this compoundhas shown potential in preventing graft rejection by inhibiting lymphocyte proliferation .
Case Studies
Several studies have highlighted the therapeutic potential of Physalin A:
- Carrageenan-Induced Paw Edema Model : Lin et al. (2020) demonstrated that administration of this compoundat doses of 2.5 to 10 mg/kg resulted in significant reductions in paw swelling and inflammatory markers .
- Cancer Cell Line Studies : He et al. (2014) reported that this compoundinduced apoptosis in A375-S2 cells through mitochondrial pathways, emphasizing its role as a potential therapeutic agent against melanoma .
- Chronic Inflammation Models : In models simulating chronic inflammation, this compoundeffectively reduced inflammatory markers and improved overall health outcomes in treated animals compared to controls .
Properties
CAS No. |
23027-91-0 |
---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
VELDODQHYQSJOF-RPKVKFPNSA-N |
SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
melting_point |
266°C |
physical_description |
Solid |
Synonyms |
physalin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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